molecular formula C19H20FN3O3 B2907124 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea CAS No. 894032-70-3

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea

货号 B2907124
CAS 编号: 894032-70-3
分子量: 357.385
InChI 键: UEQZLMJHBGXPQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. Thus, the inhibition of BTK has been explored as a therapeutic strategy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用机制

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea is a reversible inhibitor of BTK that binds to the ATP-binding pocket of the kinase domain. BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, such as phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase-related protein (BRDG1). This leads to the activation of downstream signaling pathways, including the NF-κB and PI3K/AKT/mTOR pathways, which promote cell survival and proliferation. By inhibiting BTK, 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea blocks these signaling pathways and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea has been shown to inhibit BTK activity and downstream signaling pathways in B-cells, leading to the induction of apoptosis. Moreover, 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea has been shown to reduce tumor growth and prolong survival in mouse models of CLL and NHL. In addition, 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea has shown synergistic effects with other targeted therapies, such as venetoclax and lenalidomide. However, the effects of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea on normal B-cell function and immune function are not fully understood and require further investigation.

实验室实验的优点和局限性

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea has several advantages as a tool compound for studying B-cell signaling and B-cell malignancies. First, 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea is a potent and selective inhibitor of BTK, with an IC50 of 0.85 nM. This allows for the specific inhibition of BTK activity in B-cells, without affecting other kinases or cell types. Second, 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea has shown efficacy in preclinical models of CLL and NHL, making it a promising therapeutic candidate for these diseases. However, there are also limitations to using 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea in lab experiments. First, 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea has not been tested in clinical trials, and its safety and efficacy in humans are not known. Second, the effects of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea on normal B-cell function and immune function are not fully understood, and further investigation is required.

未来方向

There are several future directions for the study of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea and BTK inhibition in B-cell malignancies. First, the combination of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea with other targeted therapies, such as venetoclax and lenalidomide, should be further explored in preclinical models and clinical trials. Second, the effects of BTK inhibition on normal B-cell function and immune function should be further investigated, as this may have implications for the long-term safety and efficacy of BTK inhibitors. Third, the development of more potent and selective BTK inhibitors, with improved pharmacokinetic properties and reduced off-target effects, should be pursued. Fourth, the identification of biomarkers that predict response to BTK inhibitors, and the development of personalized treatment strategies based on these biomarkers, should be explored.

合成方法

The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea involves several steps, including the preparation of intermediates and the final coupling reaction. The first step involves the preparation of 3-fluorobenzaldehyde, which is then converted to 3-fluoro-α,α-dimethylbenzylamine. The latter is then reacted with ethyl acetoacetate to obtain the key intermediate, 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid ethyl ester. The final coupling reaction involves the reaction of the key intermediate with 3-(2-methoxy-5-methylphenyl)-1-(2-pyridinyl)-1-urea in the presence of a coupling agent and a base.

科学研究应用

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis in B-cells. In vivo studies have demonstrated that 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea reduces tumor growth and prolongs survival in mouse models of CLL and NHL. Moreover, 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea has shown synergistic effects with other targeted therapies, such as venetoclax and lenalidomide.

属性

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-12-6-7-17(26-2)16(8-12)22-19(25)21-14-10-18(24)23(11-14)15-5-3-4-13(20)9-15/h3-9,14H,10-11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQZLMJHBGXPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。